molecular formula C15H23NO2 B5204784 2-Ethoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol

2-Ethoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol

Cat. No.: B5204784
M. Wt: 249.35 g/mol
InChI Key: QHRGMALNVRQKCQ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxy group and a piperidinylmethyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol typically involves the reaction of 2-ethoxyphenol with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated phenols

Scientific Research Applications

2-Ethoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and piperidinylmethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-[(4-methylpiperidin-1-yl)methyl]phenol
  • 2-Ethoxy-4-[(2-methylpiperidin-1-yl)sulfonyl]phenylacetamide

Uniqueness

2-Ethoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-18-15-10-13(7-8-14(15)17)11-16-9-5-4-6-12(16)2/h7-8,10,12,17H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRGMALNVRQKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCCC2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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